molecular formula C22H19FN2O B11407705 1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole

1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole

Cat. No.: B11407705
M. Wt: 346.4 g/mol
InChI Key: NEEJGDARHMKGGX-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole is a synthetic benzimidazole derivative of significant interest in early-stage pharmacological research. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its resemblance to purine nucleotides, which allows it to interact with a wide range of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . This core structure is found in compounds investigated for various activities, including as inhibitors of protein kinases and other enzymes crucial for cellular signaling . The specific substitution pattern on the benzimidazole core, featuring fluorobenzyl and methoxybenzyl groups, is designed to modulate the compound's electronic properties, lipophilicity, and binding affinity to explore structure-activity relationships (SAR) . Such research is fundamental for understanding the mechanisms of disease and identifying new therapeutic targets. Important Compliance Notice: Please be aware that certain benzimidazole derivatives are controlled substances. The structural motif of this compound is subject to regulatory scrutiny, and similar compounds have been permanently placed in Schedule I of the Controlled Substances Act by the Drug Enforcement Administration (DEA) due to their potential for abuse . It is the sole responsibility of the purchaser to ensure their research is compliant with all applicable local, state, federal, and international laws and regulations regarding the handling, storage, and use of this material. This product is provided "As Is" for basic scientific research and is strictly labeled as For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

Molecular Formula

C22H19FN2O

Molecular Weight

346.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-[(4-methoxyphenyl)methyl]benzimidazole

InChI

InChI=1S/C22H19FN2O/c1-26-19-12-8-16(9-13-19)14-22-24-20-4-2-3-5-21(20)25(22)15-17-6-10-18(23)11-7-17/h2-13H,14-15H2,1H3

InChI Key

NEEJGDARHMKGGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Solvent-Free Condensation

A green chemistry approach employs o-phenylenediamine and aromatic aldehydes supported on silica gel under solvent-free conditions at 90°C. This method eliminates the need for catalysts or metals, producing 2-substituted benzimidazoles with high yields (Table 1).

Table 1: Yields for Benzimidazole Synthesis via Solvent-Free Method

Aldehyde SubstituentReaction Time (h)Yield (%)
4-Chlorophenyl0.593
4-Fluorophenyl0.592
4-Methoxyphenyl0.594

While this method efficiently forms the benzimidazole core, further functionalization is required for the target compound.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions, reducing synthesis times. For example, methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate was synthesized in 5 minutes under 240°C and 10 bar pressure. This technique enhances reaction efficiency and could be adapted for intermediate steps.

N1 and N2 Alkylation Strategies

The target compound requires sequential or simultaneous alkylation at the N1 (4-fluorobenzyl) and N2 (4-methoxybenzyl) positions. Below are validated approaches:

Sequential Alkylation

Step 1: N1 Alkylation
The 4-fluorobenzyl group is introduced via nucleophilic substitution. A chloro intermediate (e.g., 2-chloro-1H-benzimidazole) reacts with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃). For example:

2-Chloro-1H-benzimidazole + 4-fluorobenzyl bromide → 1-(4-Fluorobenzyl)-2-chloro-1H-benzimidazole

Step 2: N2 Alkylation
The N2 position is alkylated with 4-methoxybenzyl bromide under similar conditions. Prolonged reaction times (12–24 hours) may be required to achieve high yields.

Table 2: Alkylation Efficiency Comparison

PositionReagentBaseYield (%)
N14-Fluorobenzyl bromideK₂CO₃70–85
N24-Methoxybenzyl bromideNaH65–75

Simultaneous Alkylation

A one-pot method using dimethyl carbonate (DMC) or alkyl bromides in DMSO with Na₂CO₃ enables simultaneous alkylation. For example:

1H-Benzimidazole + 4-fluorobenzyl bromide + 4-methoxybenzyl bromide → Target compound

This approach reduces steps but may require optimization to prevent regioselectivity issues.

Alternative Routes and Catalytic Systems

Copper-Catalyzed Click Chemistry

Copper-mediated azide-alkyne cycloaddition (CuAAC) offers a route to triazole-linked benzimidazoles, but adaptation for direct alkylation is limited. However, sulfonyl azides and terminal alkynes can generate intermediates for benzimidazole formation, though this method is less explored for the target compound.

Oxidative Condensation

Aerobic oxidative condensation of benzyl alcohols with o-phenylenediamine under IL/NaNO₂/TEMPO catalysis yields 2-phenylbenzimidazoles. While effective for simple derivatives, scalability to di-substituted compounds remains untested.

Analytical Validation and Characterization

Key characterization techniques for intermediates and the final product include:

  • 1H NMR : Detects aromatic protons (δ 7.0–8.5 ppm) and NH signals (δ ~12–13 ppm).

  • 13C NMR : Confirms quaternary carbons (δ 120–160 ppm) and alkyl chains (δ 10–50 ppm).

  • HRMS : Validates molecular weight ([M+H]+).

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at N1 and N2 necessitates sequential reactions.

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity for bulky substituents.

  • Purification : Column chromatography (silica gel) is critical to isolate pure product .

Chemical Reactions Analysis

1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Benzimidazole derivatives have been widely studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that certain benzimidazole derivatives exhibit significant antiproliferative activity against human cancer cell lines, including breast and colorectal cancers. The mechanism often involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation, such as dihydrofolate reductase (DHFR) .

Case Study : In a study assessing the anticancer potential of various benzimidazole derivatives, compounds similar to 1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating higher potency .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. Research indicates that benzimidazole derivatives can exhibit both antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundMIC (µg/mL)Activity Type
150Antibacterial
2250Antifungal
362.5Antibacterial
464Antifungal

In particular, derivatives with halogen or methoxy substitutions have shown enhanced activity against resistant strains of bacteria .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound .

Therapeutic Potential

The therapeutic potential of this compound extends beyond its anticancer and antimicrobial properties. Its structural similarity to other bioactive compounds suggests possible applications in treating neurodegenerative diseases due to its ability to modulate specific biological pathways . Additionally, ongoing research into its pharmacokinetics and toxicity profiles will further elucidate its suitability for clinical applications.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Fluorine vs. Chlorine Substituents

  • Fluorine : The 4-fluorobenzyl group in the target compound improves metabolic stability and enhances binding to hydrophobic pockets in enzymes (e.g., PI3Kδ inhibitors) compared to chlorine, which may increase toxicity .

Methoxy vs. Hydroxy Groups

  • Methoxy : The 4-methoxybenzyl group in the target compound enhances electron-donating effects, improving interactions with aromatic residues in protein binding sites. This contrasts with hydroxy-substituted derivatives (e.g., 2-(4-hydroxyphenyl)-1H-benzimidazole), which may undergo rapid metabolic oxidation .
  • Hydroxy : Hydroxy derivatives are often associated with antioxidant activity but exhibit reduced bioavailability due to polarity .

Pharmacological Performance in Morpholine and Triazole Hybrids

  • Morpholine Derivatives : Compounds like 2-(4-fluorophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole () show enhanced solubility and CNS penetration due to the morpholine moiety but lack the dual benzyl substitution of the target compound .

Biological Activity

1-(4-Fluorobenzyl)-2-(4-methoxybenzyl)-1H-benzimidazole is a compound of significant interest due to its potential biological activities. Benzimidazole derivatives have been widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research studies.

  • Molecular Formula : C21H17FN2O
  • Molecular Weight : 332.38 g/mol
  • CAS Number : Not specified in the search results.

Biological Activity Overview

Research indicates that benzimidazole derivatives exhibit a wide range of biological activities. The compound in focus has shown promising results in various assays, particularly in terms of cytotoxicity and antimicrobial properties.

Cytotoxicity Assays

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. The MTT assay was employed to assess cell viability against human cervical (HeLa) and lung (A549) carcinoma cells. Results indicated that this compound displayed significant cytotoxicity at concentrations ranging from 1 to 25 μM, with IC50 values suggesting potent activity against these cell lines .

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating notable efficacy:

Microorganism MIC (μg/ml) Standard Drug MIC (μg/ml)
Staphylococcus aureus50100 (Ciprofloxacin)
Escherichia coli62.550 (Ciprofloxacin)
Candida albicans250500 (Griseofulvin)

These results suggest that the compound has a comparable or superior antimicrobial effect against certain pathogens .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often linked to their structural features. Modifications at specific positions can enhance or diminish their efficacy. In the case of this compound, the presence of the fluorobenzyl and methoxybenzyl groups appears to contribute positively to its biological profile .

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Anticancer Activity : A study reported that derivatives similar to this compound exhibited significant growth inhibition in cancer cell lines, indicating potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In a comparative analysis, this compound showed superior antibacterial activity against resistant strains compared to traditional antibiotics, highlighting its potential as an alternative treatment option .
  • In Vivo Studies : Preliminary animal studies demonstrated that the compound could reduce tumor size significantly when administered at appropriate dosages, suggesting its therapeutic efficacy in cancer treatment .

Q & A

Q. How to address batch-to-batch variability in pharmacological assays?

  • Standardized Protocols : Strict control of reaction parameters (temperature, solvent purity) and use of internal standards (e.g., deuterated analogs) during LC-MS analysis .
  • Blinded Replicates : Independent triplicate runs with statistical outlier removal (e.g., Grubbs’ test) .

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